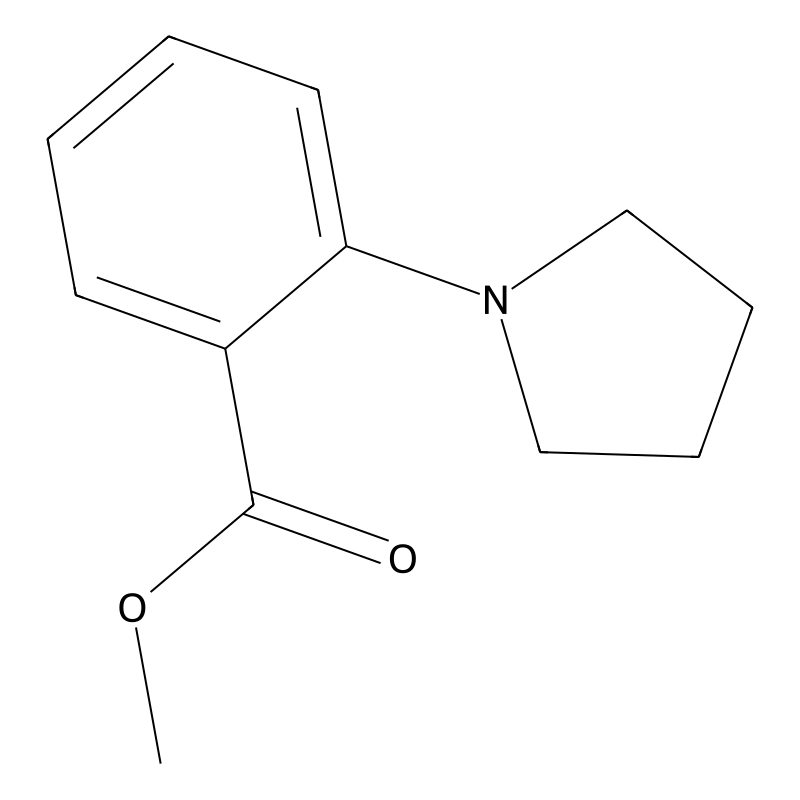Methyl 2-(pyrrolidin-1-yl)benzoate
Catalog No.
S726263
CAS No.
124005-05-6
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
124005-05-6
Product Name
Methyl 2-(pyrrolidin-1-yl)benzoate
IUPAC Name
methyl 2-pyrrolidin-1-ylbenzoate
Molecular Formula
C12H15NO2
Molecular Weight
205.25 g/mol
InChI
InChI=1S/C12H15NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3
InChI Key
ITOPIAUOCIUWMS-UHFFFAOYSA-N
SMILES
COC(=O)C1=CC=CC=C1N2CCCC2
Canonical SMILES
COC(=O)C1=CC=CC=C1N2CCCC2
Methyl 2-(pyrrolidin-1-yl)benzoate, also known as MPB, is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol. It is a white to yellowish crystalline powder with a melting point of 64-68°C. MPB has been used in the synthesis of various compounds, including drugs and agrochemicals. It is also used as a precursor in the synthesis of other organic compounds.
MPB is a solid at room temperature and has a density of 1.156 g/cm3. It is soluble in organic solvents, including ethanol, methanol, and chloroform. MPB is a weak base with a pKa of 9.3 and a LogP value of 3.2. It has a low aqueous solubility of 0.0087 mg/mL at 25°C and a high octanol-water partition coefficient of 1630 at pH 7.4.
MPB can be synthesized through the reaction of 2-(pyrrolidin-1-yl)benzoic acid with methyl iodide or through the reaction of 2-(pyrrolidin-1-yl)benzoic acid with methyl chloroformate. The product can be characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Various analytical methods can be used to detect and quantify MPB, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectroscopic methods such as UV-Vis and IR spectroscopy.
MPB has been shown to have various biological properties, including antifungal, antibacterial, and anti-inflammatory activities. It has also been shown to be an inhibitor of the P-glycoprotein efflux pump, which plays a role in drug resistance in cancer cells.
MPB has low acute toxicity and is considered to be safe for use in scientific experiments. However, long-term exposure to high concentrations of MPB may cause adverse health effects, and appropriate safety measures should be taken when handling the compound.
MPB has been used as a reagent in the synthesis of various compounds, including drugs and agrochemicals. It has also been used as a probe in the study of drug transporters such as P-glycoprotein and as a tool in the development of new drug delivery systems.
There is currently ongoing research on the biological activities of MPB and its potential applications in drug discovery and delivery. Recent studies have focused on the development of new analogs of MPB with improved biological activities and the use of MPB as a molecular probe in drug transporter studies.
MPB has potential implications in various fields of research and industry, including drug discovery and delivery, agrochemicals, and materials science. It may also have applications in the development of new diagnostic tools and imaging probes.
One limitation of MPB is its low aqueous solubility, which may limit its use in certain applications. Future directions for research on MPB include the development of new analogs with improved solubility and biological activities, as well as the exploration of new applications in the fields of materials science and biotechnology. Other future directions may include the development of new analytical methods for the detection and quantification of MPB and the investigation of its potential applications as a molecular probe in various biological systems.
In conclusion, Methyl 2-(pyrrolidin-1-yl)benzoate is a versatile compound with potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications, limitations, and future directions have been discussed in this paper. Ongoing research on MPB may lead to the development of new compounds with improved properties and applications, making it an exciting area of study in the field of chemistry.
In conclusion, Methyl 2-(pyrrolidin-1-yl)benzoate is a versatile compound with potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications, limitations, and future directions have been discussed in this paper. Ongoing research on MPB may lead to the development of new compounds with improved properties and applications, making it an exciting area of study in the field of chemistry.
XLogP3
2.4
Wikipedia
Methyl 2-(pyrrolidin-1-yl)benzoate
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








